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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664427 Get Quote

An in-depth examination of the potent EGFR kinase inhibitor, its mechanism of action, and its

application in cellular and biochemical research.

Introduction
AG-494, with the Chemical Abstracts Service (CAS) number 133550-35-3, is a member of the

tyrphostin family of compounds, recognized for its potent inhibitory activity against the

Epidermal Growth Factor Receptor (EGFR) kinase.[1] As a valuable tool in cellular and

molecular biology, AG-494 facilitates the investigation of signaling pathways crucial to cell

proliferation, differentiation, and survival. This technical guide provides researchers, scientists,

and drug development professionals with a comprehensive overview of AG-494, including its

chemical properties, mechanism of action, quantitative data, and detailed experimental

protocols.

Chemical and Physical Properties
AG-494, also known as Tyrphostin AG-494, is a synthetic compound with the molecular

formula C₁₆H₁₂N₂O₃ and a molecular weight of 280.28 g/mol .[2] Its chemical name is (2E)-2-

Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide. The compound is typically a

crystalline solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and

ethanol.[3]
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Property Value Reference

CAS Number 133550-35-3 [4]

Molecular Formula C₁₆H₁₂N₂O₃ [2]

Molecular Weight 280.28 g/mol [2]

Synonyms
Tyrphostin AG-494, Tyrphostin

B48
[3]

Appearance Crystalline solid [5]

Solubility DMSO: 56 mg/mL (199.8 mM) [1]

Ethanol [3]

Mechanism of Action and Biological Activity
AG-494 primarily functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6]

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor

dimerization and subsequent autophosphorylation of specific tyrosine residues within its

intracellular domain. This autophosphorylation initiates a cascade of downstream signaling

pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in

regulating cellular processes.[3] AG-494 acts as an ATP-competitive inhibitor, binding to the

kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation

of these downstream signaling events.[3]

In addition to its well-established role as an EGFR inhibitor, research has indicated that AG-
494 can also inhibit other kinases, including Janus Kinase 2 (JAK2) and Cyclin-Dependent

Kinase 2 (Cdk2).[4] This broader activity profile makes AG-494 a useful tool for studying the

crosstalk and interplay between different signaling pathways.

Quantitative Inhibitory Activity
The inhibitory potency of AG-494 has been quantified against various kinases and in different

cellular contexts.
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Target Assay Type
Cell
Line/System

IC₅₀ Value Reference

EGFR Cell-free assay - 1.2 µM [1]

EGF-dependent

cell growth
Cellular assay - 6 µM [1]

Signaling Pathways
AG-494's primary inhibitory action on EGFR and its secondary effects on other kinases like

JAK2 allow for the modulation of key signaling cascades involved in cell growth, proliferation,

and survival.
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EGFR Signaling Pathway and Inhibition by AG-494.
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JAK-STAT Signaling Pathway and Potential Inhibition by AG-494.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving AG-494.

EGFR Kinase Assay (In Vitro)
This protocol is adapted from a continuous-read kinase assay to measure the potency of

compounds against EGFR.[7]

Materials:

Recombinant active EGFR enzyme

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

ATP

Peptide substrate (e.g., Y12-Sox conjugated peptide)

AG-494 (serially diluted in 50% DMSO)

384-well microtiter plates

Plate reader capable of fluorescence detection

Procedure:

Prepare a 10X stock of the EGFR enzyme and 1.13X stocks of ATP and the peptide

substrate in the kinase reaction buffer.

Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.

Add 0.5 µL of serially diluted AG-494 or DMSO (vehicle control) to the wells.

Pre-incubate the plate at 27°C for 30 minutes.

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
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Immediately begin monitoring the fluorescence (e.g., λex360/λem485) in a plate reader at

regular intervals (e.g., every 71 seconds) for 30-120 minutes.

Analyze the progress curves for linear reaction kinetics. The initial velocity of the reaction is

determined from the slope of the plot of relative fluorescence units versus time.

Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value using

appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the effect of AG-494 on EGFR phosphorylation in

cultured cells.[8][9]

Materials:

Cell line expressing EGFR (e.g., A431)

Cell culture medium and supplements

AG-494

EGF

Phosphate Buffered Saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-polyacrylamide gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
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Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-

starve the cells overnight before treatment. Treat the cells with varying concentrations of AG-
494 for a specified duration (e.g., 1-24 hours).

Ligand Stimulation: Stimulate the cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g.,

5-15 minutes) at 37°C to induce EGFR phosphorylation.

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel

and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using

an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies

against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
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Experimental Workflow for Western Blot Analysis of p-EGFR.
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Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.[10][11]

Materials:

Cells of interest

96-well plates

Cell culture medium

AG-494

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Multi-well spectrophotometer

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with various concentrations of AG-494 for the desired time period (e.g., 24,

48, or 72 hours). Include untreated cells as a control.

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Mix thoroughly to ensure complete solubilization.

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

Calculate cell viability as a percentage of the untreated control.
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Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine (PS) on the cell surface.[12][13]

Materials:

Cells treated with AG-494

Annexin V-FITC (or another fluorochrome conjugate)

Propidium Iodide (PI)

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

Flow cytometer

Procedure:

Induce apoptosis in cells by treating them with AG-494 for a specific duration. Include both

positive and negative controls.

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶

cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

After incubation, add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion
AG-494 is a well-characterized and potent inhibitor of EGFR kinase, with additional inhibitory

effects on other kinases such as JAK2. Its ability to modulate key signaling pathways involved

in cell growth and survival makes it an indispensable tool for researchers in oncology, cell

biology, and drug discovery. The detailed protocols and data presented in this technical guide

are intended to facilitate the effective use of AG-494 in a variety of experimental settings,

enabling further elucidation of complex cellular signaling networks and the identification of

potential therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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